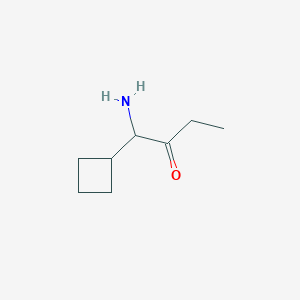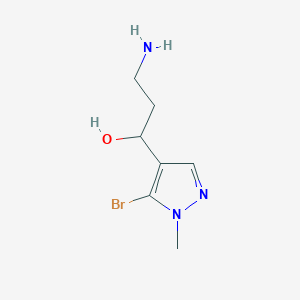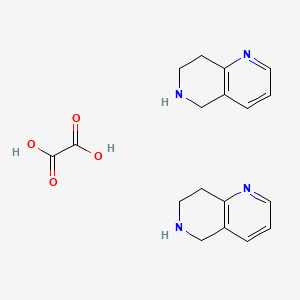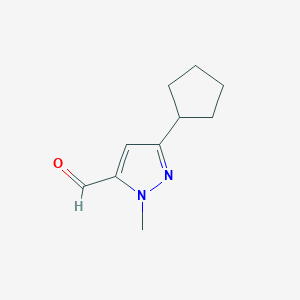
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C10H14N2O It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Cyclopentyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. The pyrazole ring structure is known to engage in hydrogen bonding and π-π interactions, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but lacks the cyclopentyl group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group and a chlorine atom, offering different reactivity and applications
Uniqueness
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-cyclopentyl-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-12-9(7-13)6-10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Clave InChI |
XEZNXSPNTZTIGB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2CCCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



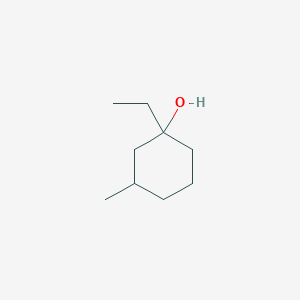

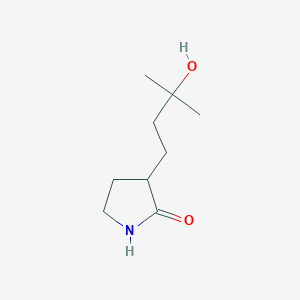
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)




